

Technical Whitepaper: Unlocking the Research Potential of Methyl 5-amino-3-methylpicolinate

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Compound of Interest

Compound Name: Methyl 5-amino-3-methylpicolinate

Cat. No.: B2484209

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

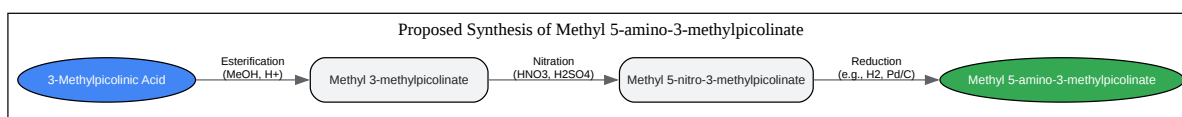
Methyl 5-amino-3-methylpicolinate (CAS No. 1263059-42-2) is a heterocyclic building block with significant, yet largely unexplored, potential in drug discovery and chemical biology.^{[1][2][3]} While direct research on this specific molecule is limited, its core structure—an aminopyridine scaffold—is a well-established "privileged" pharmacophore. Aminopyridine and its bioisosteric relatives, such as aminopyrimidines and aminopyrazoles, are integral to a multitude of kinase inhibitors, including those targeting key regulators of the cell cycle and signal transduction.^{[4][5][6][7]} This guide consolidates information on structurally related compounds to forecast the potential research applications of **Methyl 5-amino-3-methylpicolinate**, providing a technical framework for its synthesis, biological evaluation, and development as a novel chemical probe or therapeutic lead.

Chemical Properties and Synthesis

Methyl 5-amino-3-methylpicolinate is a pyridine derivative with the molecular formula $C_8H_{10}N_2O_2$ and a molecular weight of 166.18 g/mol.^[1] The presence of a nucleophilic amino group and an ester functional group makes it a versatile intermediate for further chemical modification, such as amide bond formation or cross-coupling reactions.

Proposed Synthetic Pathway

While a specific, published synthesis for **Methyl 5-amino-3-methylpicolinate** is not readily available, a plausible route can be extrapolated from standard organic chemistry principles and published syntheses of related aminopicolinates.[8] A common approach involves the construction of the substituted pyridine ring followed by functional group interconversion. A potential workflow could involve the nitration of a 3-methylpicolinate precursor, followed by reduction of the nitro group to the desired amine.



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Caption: Proposed synthetic workflow for **Methyl 5-amino-3-methylpicolinate**.

Potential Research Applications: A Focus on Kinase Inhibition

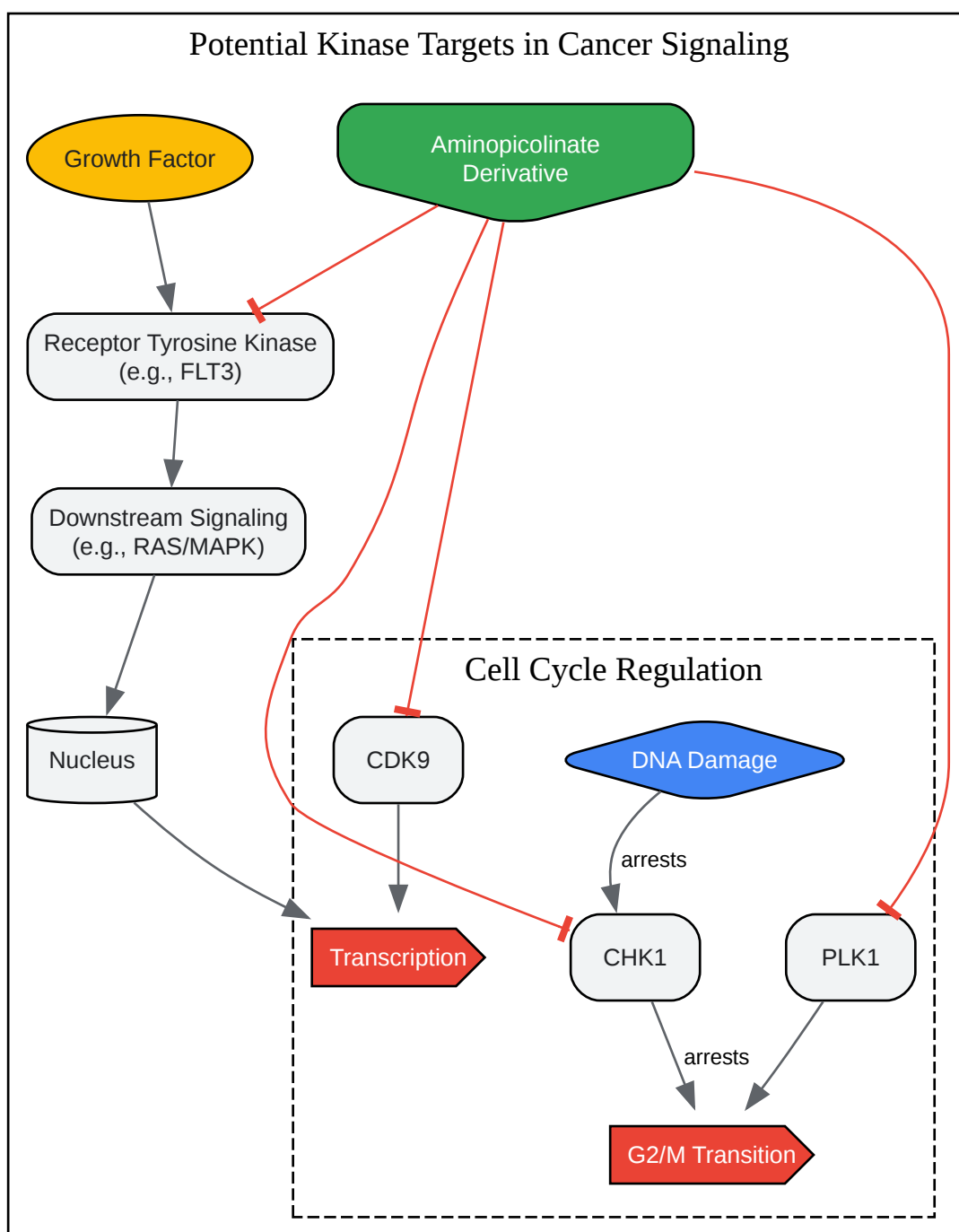
The aminopyridine scaffold is a cornerstone in the design of small-molecule kinase inhibitors. These compounds typically function as ATP-competitive inhibitors by forming key hydrogen bonds with the kinase hinge region. Given this precedent, the primary research application for **Methyl 5-amino-3-methylpicolinate** and its derivatives is likely in the discovery of novel inhibitors for protein kinases implicated in human diseases, particularly cancer.

Targeting Cell Cycle and Proliferation Kinases

Many aminopyridine and aminopyrimidine derivatives show potent activity against kinases that are critical for cell cycle progression and are often dysregulated in cancer.[9][10] Potential kinase targets for derivatives of **Methyl 5-amino-3-methylpicolinate** include:

- Polo-Like Kinase 1 (PLK1): A master regulator of mitosis, its overexpression is linked to oncogenesis. Inhibition of PLK1 can lead to mitotic arrest and apoptosis in cancer cells.[10] [11]

- Checkpoint Kinase 1 (CHK1): A key component of the DNA damage response pathway. CHK1 inhibitors can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.
- Cyclin-Dependent Kinases (CDKs): This family of kinases, particularly CDK9, regulates transcription and cell cycle. Dual CDK/HDAC inhibitors based on aminopyridine scaffolds have shown promise.[\[9\]](#)
- FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common drivers in acute myeloid leukemia (AML). Pyrazoloquinoline derivatives, which are structurally related to aminopyridines, are potent FLT3 inhibitors.[\[12\]](#)



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Caption: Potential signaling pathways targeted by aminopicolinate-based kinase inhibitors.

Quantitative Data from Structurally Related Inhibitors

To illustrate the potential potency of this chemical class, the following table summarizes the inhibitory activities (IC₅₀ values) of several aminopyridine and aminopyrimidine-based kinase inhibitors from public literature. These compounds serve as benchmarks for what might be achievable with derivatives of **Methyl 5-amino-3-methylpicolinate**.

Compound Class	Target Kinase(s)	IC ₅₀ (nM)	Reference
5-(pyrimidin-2-ylamino)picolinonitrile Derivative	CHK1	0.4	Eur J Med Chem.2019, 173, 44-62.
2-Aminopyridine Derivative (8e)	CDK9 / HDAC1	88.4 / 168.9	J Med Chem.2024, 67(17), 15220-15245. [9]
2-Aminopyrimidine Derivative (9e)	FLT3 / HDAC1	30.4 / 52.4	J Med Chem.2024, 67(17), 15220-15245. [9]
3H-pyrazolo[4,3-f]quinoline Derivative	FLT3	<100 (nanomolar)	J Med Chem.2021, 64(15), 11596–11613. [12]
Pyrazoloquinazoline Derivative (NMS-P937)	PLK1	(Potent)	Mentioned in Cancers (Basel)2021, 13(16), 4113.

Key Experimental Protocols

The evaluation of novel compounds derived from **Methyl 5-amino-3-methylpicolinate** would involve a cascade of biochemical and cell-based assays. Below are detailed protocols for primary kinase inhibition and secondary cellular viability assays, adapted from established methodologies.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent - ADP-Glo™)

This protocol is suitable for assessing the inhibition of kinases like PLK1 or CHK1.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Preparation of Reagents:
 - Prepare 1x Kinase Assay Buffer by diluting a 5x stock.
 - Thaw recombinant human kinase (e.g., CHK1), substrate (e.g., CHK1tide), and ATP on ice.
 - Prepare serial dilutions of the test compound (derived from **Methyl 5-amino-3-methylpicolinate**) in 1x Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.
- Kinase Reaction:
 - In a 384-well plate, add 1 μ L of the test compound or vehicle (DMSO) control.
 - Add 2 μ L of the kinase enzyme solution.
 - Add 2 μ L of a substrate/ATP mixture to initiate the reaction.
 - Incubate the plate at 30°C (or room temperature) for 45-60 minutes.
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to convert the ADP generated into ATP.
 - Incubate at room temperature for 30-45 minutes.
- Data Acquisition:

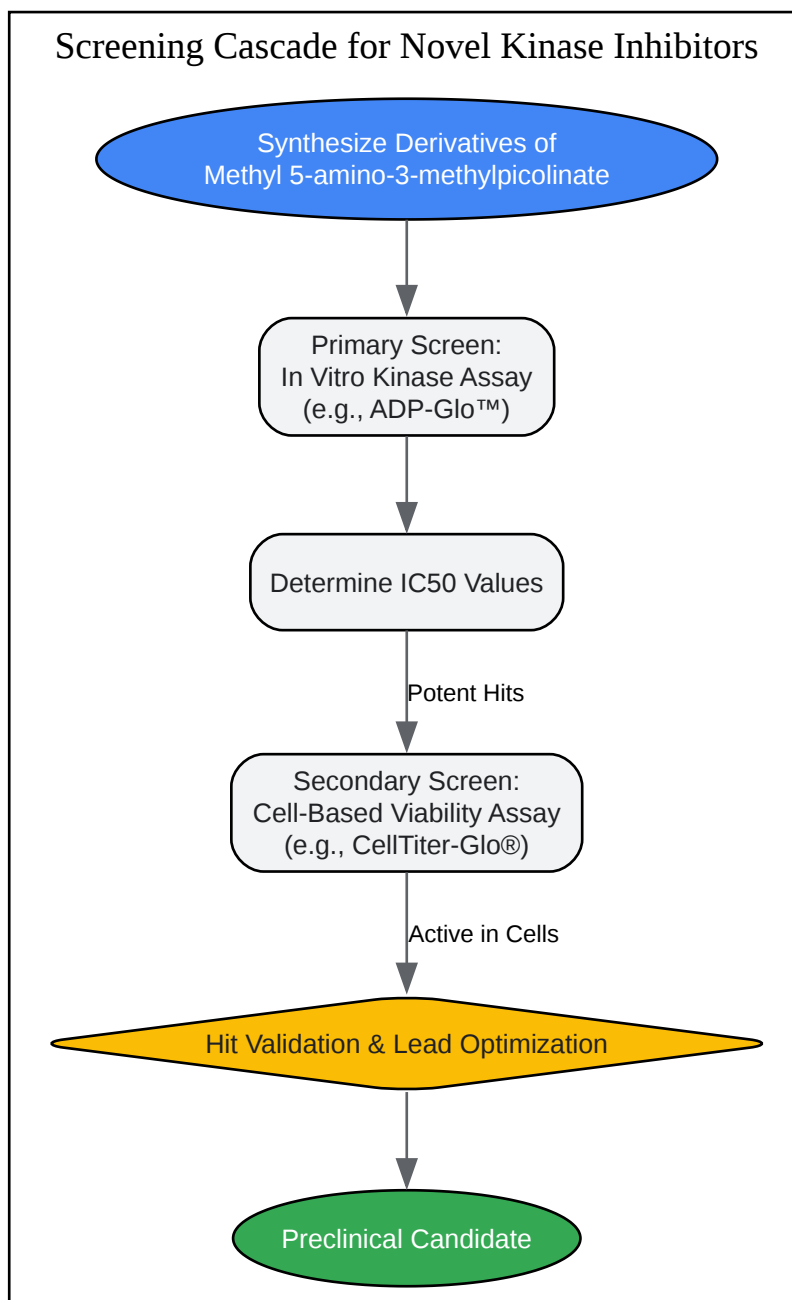
- Measure luminescence using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects kinase activity.
- Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: Cell Viability Assay (Luminescent - CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[\[10\]](#)

- Cell Seeding:
 - Seed cancer cells (e.g., SK-UT-1 uterine leiomyosarcoma cells) into a 96-well, opaque-walled plate at a predetermined density.
 - Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).
- Compound Treatment:
 - Treat the cells with serial dilutions of the test compound. Include wells for untreated (vehicle) controls.
 - Incubate the cells for a specified period, typically 72 hours.
- Lysis and Signal Generation:
 - Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition:

- Measure luminescence with a plate reader.
- Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.



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Caption: A typical experimental workflow for identifying novel kinase inhibitors.

Conclusion

Methyl 5-amino-3-methylpicolinate represents a promising, yet underexplored, scaffold for chemical biology and drug discovery. By leveraging the extensive body of research on related aminopyridine structures, a clear path emerges for its application in the development of novel kinase inhibitors. The primary value of this molecule lies in its potential as a versatile starting material for creating libraries of compounds aimed at high-value oncology targets like PLK1, CHK1, and various CDKs. The provided synthetic strategies, target hypotheses, and experimental protocols offer a comprehensive roadmap for researchers to begin unlocking the full potential of this valuable chemical entity.

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